

A Comparative Guide to the Structure-Activity Relationships of Diarylguanidines

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Compound of Interest

Compound Name: *N*-[3-(trifluoromethyl)phenyl]guanidine
CAS No.: 71198-37-3
Cat. No.: B1276946

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This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various diarylguanidine derivatives, offering valuable insights for researchers and professionals in drug discovery and development. We will explore the nuanced structural modifications that dictate the affinity and selectivity of these compounds for key therapeutic targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. This analysis is supported by experimental data and established protocols to ensure scientific integrity and practical applicability.

Introduction: The Versatility of the Diarylguanidine Scaffold

The diarylguanidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This chemical class has yielded compounds with potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, cancer, and as anticonvulsants.[1] The central guanidinium group, with its basicity and hydrogen bonding capabilities, plays a crucial role in receptor recognition, while the flanking aryl moieties offer extensive opportunities for synthetic modification to fine-tune

pharmacological activity. Understanding the SAR of this class is paramount for the rational design of novel, potent, and selective therapeutic agents.

Comparative Analysis of Structure-Activity Relationships

The pharmacological profile of diarylguanidines is highly dependent on the nature and position of substituents on the aryl rings, as well as modifications to the guanidine core itself. Below, we dissect the SAR of these compounds at their primary targets.

Sigma (σ) Receptor Modulation

Diarylguanidines are well-known for their interaction with sigma receptors, particularly the σ_1 and σ_2 subtypes. The σ_1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[2][3]

Key SAR findings for sigma receptor affinity include:

- Aryl Substituents:
 - Hydrophobicity: Hydrophobic substituents on the aryl rings are generally favored over hydrophilic ones for σ_1 receptor binding.[4]
 - Steric Bulk: The affinity for the σ_1 receptor tends to decrease as the steric bulk of ortho substituents on the aryl rings increases beyond an ethyl group.[4]
 - Electronic Effects: Electroneutral substituents are preferred over strongly electron-donating or electron-withdrawing groups.[4]
 - Lipophilicity: For some series of N,N'-diarylguanidines, those substituted with flexible and moderately sized lipophilic groups, such as n-butyl or n-butoxy, have shown superior biological activity.[5][6]
- Symmetry and Aryl Ring Replacement:
 - Asymmetrical substitution, where one aryl ring is replaced with a saturated carbocycle (e.g., cyclohexyl, norbornyl, or adamantyl), can significantly increase affinity for the σ_1

receptor.[4]

- Combining an optimal aromatic substituent with a preferred saturated carbocycle has led to the development of some of the most potent σ_1 ligands to date.[4]

The prototypical σ receptor ligand, N,N'-di-o-tolylguanidine (DTG), is a non-selective ligand for σ_1 and σ_2 receptors and is often used as a radioligand in binding assays.[7]

NMDA Receptor Antagonism

A significant number of diarylguanidines exhibit noncompetitive antagonism at the NMDA receptor ion channel.[8][9] This activity is of great interest for the development of neuroprotective agents for conditions such as stroke and traumatic brain injury.[8][9]

Key SAR findings for NMDA receptor antagonism include:

- **Unsymmetrical Substitution:** Unsymmetrical guanidines, for instance, those containing a naphthalene ring on one nitrogen and a substituted phenyl ring on the other, have demonstrated increased affinity for the NMDA receptor ion channel site.[10]
- **Substituents on the Guanidine Nitrogen:** The selectivity for the NMDA receptor ion channel over sigma receptors can be influenced by additional substituents on the guanidine nitrogens. Methyl and ethyl substituents are often preferred in tri- and tetrasubstituted diarylguanidines.[10]
- **Aryl Ring Substituents:** For symmetrical diarylguanidines, an isopropyl group at the ortho position and an ethyl group at the meta position have been shown to be favorable for NMDA receptor affinity.[10]

Interestingly, many diarylguanidines that are potent NMDA receptor antagonists show only weak activity at sigma receptors, and vice versa, highlighting the potential for achieving selectivity through careful structural design.[5][10]

Quantitative Comparison of Diarylguanidine Derivatives

To provide a clear and objective comparison, the following table summarizes the binding affinities of representative diarylguanidine derivatives for their respective targets.

Compound	Structure	Target	Binding Affinity (IC ₅₀ or K _i)	Reference
N,N'-di- <i>o</i> -tolylguanidine (DTG)	Symmetrical diphenylguanidine with <i>ortho</i> -methyl groups	σ_1 and σ_2 Receptors	K _i = 35.5 nM (σ_1), 39.9 nM (σ_2)	[11]
N- <i>exo</i> -2-norbornyl-N'-(2-iodophenyl)guanidine	Unsymmetrical with a norbornyl and an iodophenyl group	σ_1 Receptor	IC ₅₀ = 3 nM	[4]
N,N'-bis(<i>n</i> -butylphenyl)guanidine	Symmetrical diphenylguanidine with <i>para</i> - <i>n</i> -butyl groups	Sodium Channels	IC ₅₀ = 0.13 μ M	[6]
N-1-naphthyl-N'-(3-ethylphenyl)guanidine	Unsymmetrical with a naphthyl and a <i>meta</i> -ethylphenyl group	NMDA Receptor	High affinity (specific value not provided)	[10]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine	Trisubstituted, unsymmetrical	NMDA Receptor	High affinity (specific value not provided)	[10]

Note: The binding affinities are presented as reported in the cited literature and may have been determined under different experimental conditions.

Signaling Pathways and Experimental Workflows

A deeper understanding of the SAR of diarylguanidines requires an appreciation of the downstream signaling events they modulate and the experimental methods used to characterize their activity.

Sigma-1 Receptor Signaling Pathway

The σ_1 receptor, upon ligand binding, translocates from the mitochondria-associated ER membrane (MAM) to the plasma membrane and other cellular compartments.[2] It acts as a molecular chaperone, interacting with and modulating the function of various proteins, including ion channels and G-protein coupled receptors.[3] This modulation can impact a wide array of cellular processes, including calcium homeostasis, neuronal excitability, and cell survival.[2][3]

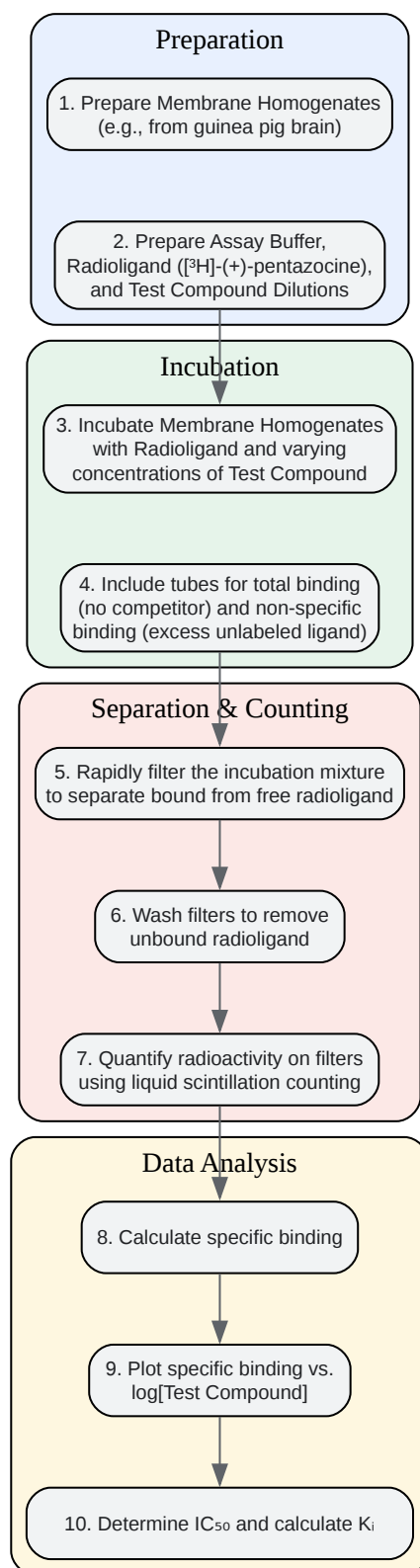


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Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the inhibition constant (K_i) of a test diarylguanidine at the σ_1 receptor.



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